![molecular formula C15H18ClN3O2S B3003896 (5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209253-18-8](/img/structure/B3003896.png)
(5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H18ClN3O2S and its molecular weight is 339.84. The purity is usually 95%.
BenchChem offers high-quality (5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Packing and Non-Covalent Interactions
A study by (Sharma et al., 2019) investigated the crystal packing of 1,2,4-oxadiazole derivatives, highlighting the role of lone pair-π interaction and halogen bonding. These interactions play a significant role in stabilizing the molecular conformations of such derivatives in crystal environments.
Antibacterial Applications
Research by (Rai et al., 2010) explored the antibacterial activity of similar compounds. They found that certain derivatives exhibited significant activity against bacteria like Bacillus subtilis and Staphylococcus aureus.
Potential Anticancer Agents
A study by (Zhang et al., 2005) identified derivatives of 1,2,4-oxadiazole as novel apoptosis inducers with potential as anticancer agents. The study involved screening against various cancer cell lines.
Spectral Analysis and Anti-bacterial Properties
(Khalid et al., 2016) conducted a study on N-substituted derivatives of related compounds, focusing on their spectral analysis and antibacterial properties. This highlights the diverse biological activities of such compounds.
Structural Characterization in Drug Synthesis
In drug synthesis, a study by (Eckhardt et al., 2020) reported the structural characterization of a similar compound as a side product, showcasing its relevance in understanding drug synthesis processes.
Anticonvulsant Activity
A research study by (Rajak et al., 2010) investigated novel semicarbazones based 1,3,4-oxadiazoles for their anticonvulsant activity, suggesting potential therapeutic applications in neurology.
Isomorphism in Heterocyclic Analogues
(Swamy et al., 2013) explored isomorphism in heterocyclic analogues related to the chemical structure of interest, contributing to the understanding of molecular similarities and differences.
In Vitro Growth Inhibitory Activity in Cancer Cells
(Lefranc et al., 2013) studied the in vitro growth inhibitory activity of thiazole derivatives on cancer cell lines, revealing the potential of similar compounds in cancer therapy.
Thermal and Optical Studies
The thermal and optical properties of related compounds were investigated by (Karthik et al., 2021), providing insights into their stability and suitability for various applications.
Structural, DFT, and Docking Studies for Antibacterial Activity
(Shahana et al., 2020) conducted synthesis, spectral characterization, and docking studies on thiazole and thiophene derivatives, aiming to understand their antibacterial activity.
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-9(2)13-17-18-14(21-13)10-5-7-19(8-6-10)15(20)11-3-4-12(16)22-11/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPYEPMZGSMALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.